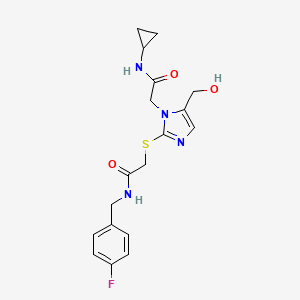![molecular formula C17H23NO2 B2966914 N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide CAS No. 2411217-05-3](/img/structure/B2966914.png)
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide, also known as CPPPA, is a synthetic compound used in scientific research to study the endocannabinoid system. This system is responsible for regulating various physiological processes such as pain, mood, appetite, and immune response. CPPPA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body.
Mécanisme D'action
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in various physiological processes. By inhibiting FAAH, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide increases the levels of endocannabinoids in the body, which can lead to various effects such as pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has been shown to have various biochemical and physiological effects in animal models. In a study on rats, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide was found to reduce pain sensitivity and inflammation. Another study showed that N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide improved mood and reduced anxiety in mice. N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has also been shown to be effective in animal models of various physiological processes, which makes it a promising candidate for further research. However, there are also some limitations to using N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. Additionally, the long-term effects of N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide are not well understood, which makes it important to use caution when interpreting results.
Orientations Futures
There are several future directions for research on N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide. One area of interest is the potential use of N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide as a treatment for various diseases. For example, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis, which makes it a promising candidate for further research in these areas. Another area of interest is the development of more potent and selective inhibitors of FAAH, which could lead to more effective treatments for various diseases. Additionally, further research is needed to understand the long-term effects of N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide and its potential side effects.
Méthodes De Synthèse
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-cyclopentyloxybenzylamine with propionyl chloride to form N-(4-cyclopentyloxybenzyl)propionamide. This intermediate is then reacted with acetic anhydride and triethylamine to form N-(4-cyclopentyloxybenzyl)-N-acetylpropionamide. Finally, this compound is reacted with propargyl bromide and potassium carbonate to form N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. By inhibiting FAAH, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide increases the levels of endocannabinoids in the body, which can lead to various effects such as pain relief, reduced inflammation, and improved mood. N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has been shown to be effective in animal models of pain, anxiety, and depression.
Propriétés
IUPAC Name |
N-[1-(4-cyclopentyloxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-16(18-17(19)4-2)13-9-11-15(12-10-13)20-14-7-5-6-8-14/h4,9-12,14,16H,2-3,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYBTQUVPJYSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966833.png)
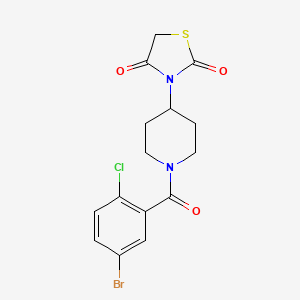
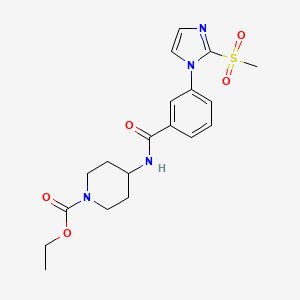
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)

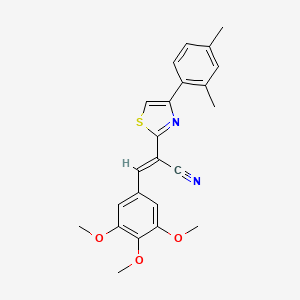
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
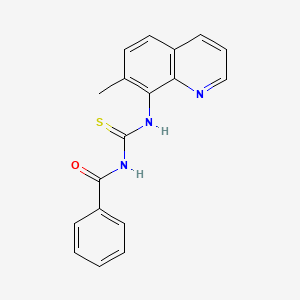
![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
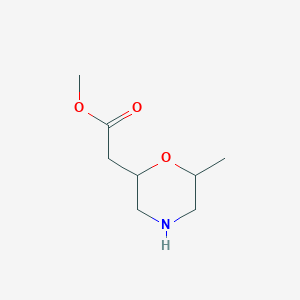
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
